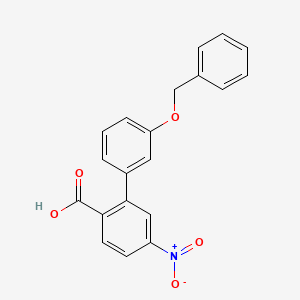
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% (2-BMPB-5MBA-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 129-130°C and a molecular weight of 272.31 g/mol. 2-BMPB-5MBA-95% is a structural analogue of benzoic acid and is widely used in scientific research.
Applications De Recherche Scientifique
2-BMPB-5MBA-95% is a versatile compound with numerous applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of metal complexes. It is also used as a starting material in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents.
Mécanisme D'action
2-BMPB-5MBA-95% is an aromatic carboxylic acid that can act as an acid-base catalyst. In the presence of a base, it can form a conjugate base which can then act as a nucleophile in the presence of an electrophile. It can also act as an acid-base catalyst in the presence of an acid, forming a conjugate acid which can then act as a Bronsted-Lowry acid.
Biochemical and Physiological Effects
2-BMPB-5MBA-95% is a non-toxic compound and has no known adverse effects on humans or animals. It has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in treating certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-BMPB-5MBA-95% is a stable, non-toxic compound, making it a suitable reagent for use in laboratory experiments. It is also relatively inexpensive and widely available, making it a convenient choice for researchers. However, its low solubility in water can be a limitation in some experiments.
Orientations Futures
2-BMPB-5MBA-95% has potential applications in a wide range of fields, such as medicinal chemistry, organic synthesis, and polymer science. Future research should focus on exploring the potential of this compound as a catalyst in the synthesis of complex molecules, as well as its potential applications in drug development. Additionally, further research should be conducted to explore the biochemical and physiological effects of 2-BMPB-5MBA-95%, as well as its potential applications in the field of nutrition and health.
Méthodes De Synthèse
2-BMPB-5MBA-95% is synthesized by a two-step process. First, 4-benzyloxyphenol is reacted with 5-methoxybenzoyl chloride in the presence of triethylamine to form the intermediate 4-benzyloxy-5-methoxybenzoyl chloride. This intermediate is then reacted with sodium hydroxide to form 2-BMPB-5MBA-95%.
Propriétés
IUPAC Name |
5-methoxy-2-(4-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-18-11-12-19(20(13-18)21(22)23)16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBRGRRUYCULOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692261 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261956-15-3 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














